molecular formula C8H15NO3S B2778618 ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 960133-71-5

ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No.: B2778618
CAS No.: 960133-71-5
M. Wt: 205.27
InChI Key: CHPAJOSJONRYPT-YSKGHYERSA-N
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Description

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is an organic compound that features a tert-butylsulfinyl group attached to an iminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iminoacetate linkage. The reaction is conducted at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-[®-tert-butylsulfonyl]iminoacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Ethyl (2E)-2-[®-tert-butylthio]iminoacetate: Contains a thio group instead of a sulfinyl group.

Uniqueness

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPAJOSJONRYPT-YSKGHYERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-oxoacetate (50% solution in toluene; 4.066 g; 20.00 mmol), 2-methylpropane-2-sulfinamide (2.424 g; 20.00 mmol), and 4 angstrom molecular sieves (60 g) in anh. DCM (250 ml) was stirred at rt, under nitrogen, for 65 h. The reaction mixture was then filtered over celite, and the separated solids were washed with AcOEt (3×200 ml). The filtrate was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording ethyl 2-((tert-butylsulfinyl)imino)acetate as a yellow oil.
Name
ethyl 2-oxoacetate
Quantity
4.066 g
Type
reactant
Reaction Step One
Quantity
2.424 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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